molecular formula C11H7ClN2S2 B2543095 4-Chloro-2-methyl-5-(thiophen-2-yl)thieno[2,3-d]pyrimidine

4-Chloro-2-methyl-5-(thiophen-2-yl)thieno[2,3-d]pyrimidine

Cat. No.: B2543095
M. Wt: 266.8 g/mol
InChI Key: ZUAGGEDCVROTRG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

WAY-388756 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

WAY-388756 is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:

Mechanism of Action

WAY-388756 exerts its effects by inhibiting IκB kinase beta, which is a key regulator in the nuclear factor kappa-light-chain-enhancer of activated B cells signaling pathway. This inhibition prevents the phosphorylation and degradation of IκB, thereby blocking the activation of nuclear factor kappa-light-chain-enhancer of activated B cells and its downstream effects. The molecular targets and pathways involved include IκB kinase beta and the nuclear factor kappa-light-chain-enhancer of activated B cells signaling pathway .

Comparison with Similar Compounds

WAY-388756 can be compared with other IκB kinase beta inhibitors, such as:

    BAY 11-7082: Another inhibitor of IκB kinase beta, known for its anti-inflammatory and anticancer properties.

    PS-1145: A selective inhibitor of IκB kinase beta, used in research to study its effects on the nuclear factor kappa-light-chain-enhancer of activated B cells signaling pathway.

    TPCA-1: A potent and selective inhibitor of IκB kinase beta, used in research to investigate its therapeutic potential in various diseases.

WAY-388756 is unique due to its specific molecular structure and its high potency as an IκB kinase beta inhibitor .

Properties

IUPAC Name

4-chloro-2-methyl-5-thiophen-2-ylthieno[2,3-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7ClN2S2/c1-6-13-10(12)9-7(5-16-11(9)14-6)8-3-2-4-15-8/h2-5H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUAGGEDCVROTRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C(=CS2)C3=CC=CS3)C(=N1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7ClN2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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